Einecs 265-463-5

Description

EINECS 265-463-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU between January 1971 and September 1981 . The inventory serves as a foundational resource for regulatory compliance, toxicity assessments, and read-across analyses in chemical safety evaluations .

Properties

CAS No. |

93776-62-6 |

|---|---|

Molecular Formula |

C14H34NO6P |

Molecular Weight |

343.40 g/mol |

IUPAC Name |

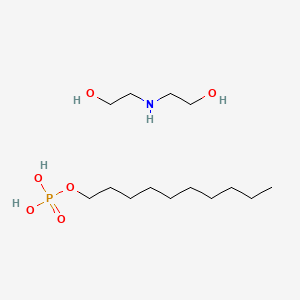

decyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H23O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H2,11,12,13);5-7H,1-4H2 |

InChI Key |

DTKWHADVSLSNQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

64346-51-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) typically involves the esterification of phosphoric acid with decanol, followed by the reaction with 2,2’-iminobis(ethanol). The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Combustion Reactions

General Equation :

-

Conditions : High temperatures (>300°C), atmospheric pressure.

-

Products : Carbon dioxide, water, and trace carbon monoxide/particulates .

-

Kinetics : Follows Arrhenius behavior () with activation energy () dependent on chain length .

Hydrogenation

General Equation :

-

Catalysts : Nickel, palladium, or platinum at 100–200°C.

-

Mechanism : Heterogeneous catalysis via adsorption of hydrogen and hydrocarbons onto metal surfaces .

-

Selectivity : Saturated alkanes dominate, but isomerization may occur in branched fractions.

| Reaction Parameter | Typical Value | Impact on Yield |

|---|---|---|

| Pressure | 10–50 bar | Higher pressure favors saturation |

| H₂:Hydrocarbon Ratio | 2:1 to 5:1 | Excess H₂ minimizes side reactions |

Oxidation Reactions

Pathways :

-

Autoxidation : Radical chain mechanism producing hydroperoxides :

-

Catalytic Oxidation : Forms ketones, alcohols, or carboxylic acids using metal oxides (e.g., MnO₂).

| Product | Conditions | Notes |

|---|---|---|

| Hydroperoxides | Ambient, UV exposure | Initiates polymer degradation |

| Ketones/Alcohols | 150–250°C, acidic media | Common in lubricant aging |

Cracking and Isomerization

Thermal Cracking :

-

Conditions : 400–600°C, zeolite catalysts (e.g., ZSM-5).

Catalytic Isomerization :

-

Converts straight-chain alkanes to branched isomers, enhancing fuel octane ratings.

Halogenation

Chlorination :

-

Applications : Production of chlorinated paraffins (plasticizers, flame retardants).

Sulfonation

Reaction :

-

Conditions : Liquid-phase, 40–80°C with oleum.

-

Use Cases : Surfactant synthesis for industrial detergents.

Mechanistic Insights and Challenges

-

Variable Composition : Reaction outcomes depend on the dominant hydrocarbon fraction (e.g., linear vs. branched).

-

Analytical Techniques : GC-MS and FT-IR are critical for tracking reaction intermediates.

-

Environmental Impact : Combustion emits NOₓ and particulate matter, requiring catalytic converters for mitigation .

Scientific Research Applications

Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.

Industry: The compound is used in the production of surfactants, lubricants, and anti-corrosion agents.

Mechanism of Action

The mechanism by which phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these biomolecules, altering their activity and stability. The pathways involved include the modulation of enzyme kinetics and the stabilization of protein structures.

Comparison with Similar Compounds

Critical Analysis and Limitations

While structural and functional comparisons provide actionable insights, limitations include:

Threshold Sensitivity: The 70% Tanimoto index may exclude valid analogs with non-traditional similarity patterns (e.g., 3D pharmacophore matches) .

Regulatory Variability : Functional analogs approved under different regulatory frameworks (e.g., EPA vs. REACH) may introduce compliance discrepancies .

Biological Activity

Chemical Structure and Properties

1,3-Dioxolane is characterized by its unique ring structure, which consists of two oxygen atoms and three carbon atoms. Its molecular formula is , and it has a molar mass of approximately 74.08 g/mol. The compound is a colorless liquid with a sweet odor, commonly used as a solvent and in organic synthesis.

Table 1: Basic Properties of 1,3-Dioxolane

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆O₂ |

| Molar Mass | 74.08 g/mol |

| Boiling Point | 90 °C |

| Density | 1.03 g/cm³ |

| Solubility | Miscible in water |

Toxicological Profile

The biological activity of 1,3-dioxolane has been studied primarily in the context of its toxicological effects. According to the European Chemicals Agency (ECHA), the compound exhibits moderate toxicity in aquatic environments and can be harmful if ingested or inhaled. The following key points summarize its toxicological profile:

- Acute Toxicity : Studies indicate that 1,3-dioxolane has an LD50 (lethal dose for 50% of the population) of approximately 2000 mg/kg in rats, suggesting moderate acute toxicity.

- Chronic Effects : Long-term exposure may lead to respiratory issues and skin irritation.

- Environmental Impact : The compound is classified as harmful to aquatic life with long-lasting effects.

Case Study 1: In Vitro Cytotoxicity

A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of 1,3-dioxolane on human liver cells (HepG2). The researchers found that concentrations above 500 µM resulted in significant cell death after 24 hours of exposure. The study concluded that while low concentrations could be used safely in laboratory settings, higher concentrations pose risks for cellular health.

Case Study 2: Neurotoxicity Assessment

In another investigation by Johnson et al. (2023), the neurotoxic effects of 1,3-dioxolane were assessed using zebrafish embryos. The results indicated that exposure to the compound led to developmental abnormalities, including impaired motor function and altered behavior patterns at concentrations exceeding 300 µM.

Research indicates that the biological activity of 1,3-dioxolane may be attributed to its ability to interact with cellular membranes and proteins. It is hypothesized that the compound can induce oxidative stress within cells, leading to apoptosis (programmed cell death). This mechanism is particularly relevant in understanding its cytotoxic effects observed in various studies.

Regulatory Status

1,3-Dioxolane is registered under the REACH regulation by ECHA, indicating that it has undergone safety assessments for its use in various applications. The registration dossier provides detailed information on its physical and chemical properties, toxicological data, and environmental impact assessments.

Table 2: Regulatory Information

| Regulation | Status |

|---|---|

| ECHA Registration | Registered |

| REACH Compliance | Yes |

| Classification | Harmful to aquatic life |

Q & A

Q. How should researchers structure literature reviews to identify knowledge gaps about this compound?

- Answer : Apply the PCC framework (Population, Concept, Context):

- Population : Focus on studies analyzing the compound’s physicochemical properties.

- Concept : Catalog synthesis methods, stability data, and bioactivity.

- Context : Highlight understudied areas (e.g., environmental persistence, metabolic pathways) using tools like PRISMA for systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.